4-Hydroxy-2,2-dimethylbutanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

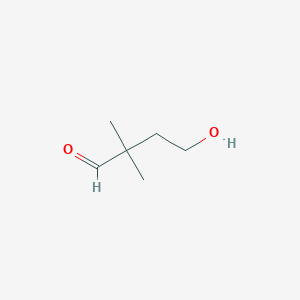

4-Hydroxy-2,2-dimethylbutanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a butane backbone with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2-dimethylbutanal can be achieved through several methods. One common approach involves the aldol condensation of acetone with formaldehyde, followed by a reduction step. The reaction conditions typically include the use of a base such as sodium hydroxide to catalyze the aldol condensation, and a reducing agent like sodium borohydride for the reduction step.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial to achieve efficient production. Additionally, purification steps such as distillation or crystallization are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,2-dimethylbutanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group.

Major Products Formed

Oxidation: 4-Hydroxy-2,2-dimethylbutanoic acid.

Reduction: 4-Hydroxy-2,2-dimethylbutanol.

Substitution: 4-Chloro-2,2-dimethylbutanal.

Scientific Research Applications

4-Hydroxy-2,2-dimethylbutanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,2-dimethylbutanal involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and undergo nucleophilic addition reactions with various biomolecules. These interactions can modulate biological pathways and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

- 4-Hydroxy-2-butanone

- 2,2-Dimethyl-3-hydroxybutanal

- 4-Hydroxy-2-methylbutanal

Uniqueness

4-Hydroxy-2,2-dimethylbutanal is unique due to the presence of two methyl groups at the second carbon position, which imparts steric hindrance and influences its reactivity. This structural feature distinguishes it from other similar compounds and affects its chemical behavior and applications.

Biological Activity

4-Hydroxy-2,2-dimethylbutanal (HDMB) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is an aliphatic aldehyde with the molecular formula C6H12O2. Its structure is characterized by a hydroxyl group (-OH) attached to the carbon chain, which may influence its reactivity and biological interactions. The compound is structurally similar to other furanones which are known for their antimicrobial properties.

Antimicrobial Properties

Research indicates that HDMB exhibits broad-spectrum antimicrobial activity. A study on related compounds, such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), showed that these furanones possess significant antimicrobial effects against various pathogens, including antibiotic-resistant strains. The mechanism involves energy-dependent pathways that do not induce hemolysis in human erythrocytes, suggesting a selective toxicity profile favorable for therapeutic applications .

Table 1 summarizes the antimicrobial activity of HDMB and related compounds:

| Compound | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| This compound | Broad-spectrum | Energy-dependent, non-hemolytic |

| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | Broad-spectrum | Cell cycle arrest in fungi |

Cytotoxic Effects

In addition to its antimicrobial properties, HDMB has been studied for its cytotoxic effects on cancer cell lines. Similar compounds have shown antiproliferative effects against human colorectal adenocarcinoma cells. The cytotoxicity is believed to be linked to oxidative stress and the induction of apoptosis in cancer cells .

The biological activity of HDMB may be attributed to several mechanisms:

- Antioxidant Activity : Compounds like HDMB can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

- Cell Cycle Modulation : Studies have shown that related furanones can arrest the cell cycle at specific phases (S and G2/M), disrupting normal cell division processes in fungi and potentially in cancer cells .

- Genotoxic Effects : Some studies indicate that HDMB may induce genetic damage in certain cellular contexts, which could be leveraged for therapeutic purposes against rapidly dividing cells such as tumors .

Case Study 1: Antibacterial Efficacy

A clinical study investigated the efficacy of DMHF (a structural analog) against multidrug-resistant strains of Staphylococcus aureus. Results demonstrated a significant reduction in bacterial load in vitro, indicating potential use as an alternative antimicrobial agent in treating resistant infections .

Case Study 2: Anticancer Properties

In vitro studies on colorectal cancer cell lines treated with HDMB showed a dose-dependent decrease in cell viability. The study highlighted the role of oxidative stress induced by HDMB as a mechanism leading to apoptosis in cancer cells .

Properties

IUPAC Name |

4-hydroxy-2,2-dimethylbutanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2,5-8)3-4-7/h5,7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMMFPKTSXQULG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.